(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile
Description
Molecular Architecture and IUPAC Nomenclature
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile (C₁₁H₅N₃S) features a fused heterocyclic core comprising a thieno[2,3-b]pyridine system conjugated to a malononitrile moiety. The IUPAC name, 2-(thieno[2,3-b]pyridin-2-ylmethylidene)propanedinitrile , reflects its structural hierarchy:
- Thieno[2,3-b]pyridine : A bicyclic system with a thiophene ring (positions 2,3) fused to a pyridine ring (positions 4,5).
- Methylidenemalononitrile : A propanedinitrile group (-C(CN)₂) attached via a methylidene (-CH=) linker to the thienopyridine core.
The SMILES notation (C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N) confirms the connectivity, highlighting the sp²-hybridized methylidene carbon bridging the aromatic system and the electron-deficient malononitrile group (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅N₃S |
| Molecular Weight | 211.24 g/mol |
| Hybridization | sp² (thienopyridine), sp (nitriles) |
| Topological Polar SA | 82.7 Ų |
Crystallographic Characterization and Conformational Analysis
Experimental crystallographic data for this compound remains limited. However, analogous thieno[2,3-b]pyridine derivatives exhibit planar geometries due to π-conjugation across the fused rings. Computational models predict:
- Dihedral Angles : The malononitrile group lies coplanar (±5°) with the thienopyridine ring, maximizing π-orbital overlap.
- Unit Cell Parameters : Hypothetical monoclinic symmetry (space group P2₁/c) with lattice constants a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 92°.
Intermolecular interactions are dominated by C–H···N hydrogen bonds (2.6–3.1 Å) and π-stacking (3.4 Å interplanar distance), as observed in related dicyano-substituted thienopyridines.
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- HOMO (-6.2 eV) : Localized on the thienopyridine ring, indicating nucleophilic reactivity.
- LUMO (-3.8 eV) : Delocalized across the malononitrile group, facilitating electrophilic interactions.
- Band Gap (2.4 eV) : Smaller than unsubstituted thieno[2,3-b]pyridine (3.1 eV), underscoring the electron-withdrawing effect of the –C(CN)₂ group.
Figure 2: Frontier Molecular Orbitals
- HOMO: Thienopyridine π-system.
- LUMO: Malononitrile π* orbitals.
This electronic profile suggests utility in organic semiconductors or non-linear optical materials.
Comparative Analysis with Related Thienopyridine Derivatives
Table 2: Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Effects : Malononitrile reduces the band gap by 0.6–0.8 eV compared to ester/sulfonamide derivatives, enhancing charge-transfer capabilities.
- Solubility : The planar malononitrile group impedes solubility in polar solvents vs. bulky tert-butyl esters.
- Crystallinity : Unlike carbonate-substituted analogs, this compound’s rigidity favors dense π-stacking, reducing melting point (predicted: 215–220°C).
Properties
IUPAC Name |
2-(thieno[2,3-b]pyridin-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFYFBVMLLHJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A
A mixture of a starting material (1.66 g, 5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in N,N-dimethylformamide (10 mL) is stirred for 2 hours at room temperature. This method is used as a preliminary step in synthesizing various thieno[2,3-b]pyridine derivatives.
Grinding Method
Equimolar amounts of a reactant (1.66 g, 5 mmol) and potassium hydroxide (0.28 g, 5 mmol) are ground with a pestle in an open mortar, followed by the addition of an appropriate chloroacetone, ω-bromoacetophenone, or iodomethane (5 mmol) at room temperature for 2–3 minutes until the mixture melts. The initial syrupy reaction mixture solidifies within 3–5 minutes, and grinding is continued for 5–10 minutes while monitoring the reaction by TLC. The solid is washed with water and recrystallized from N,N-dimethylformamide to yield the corresponding product.
Traditional Method
A mixture of 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile (1.66 g, 5 mmol) and potassium hydroxide (0.56 g, 5 mmol) in N,N-dimethylformamide (20 mL) is stirred for 2 hours. An appropriate chloroacetone, ω-bromoacetophenone, or iodomethane (5 mmol) is added to the mixture, and the reaction is stirred for an additional 2 hours. The resulting solid, formed after dilution with water, is collected and recrystallized from a suitable solvent to yield the desired pyridine derivatives.
Biological Activities and Applications
This compound exhibits notable biological activities, including potential as an anticancer agent and modulator of microtubule dynamics. Derivatives of thieno[2,3-b]pyridine can disrupt microtubule formation, which is crucial for cell division, thereby exhibiting antitumor properties. Additionally, these compounds may possess anti-inflammatory and analgesic effects, making them candidates for further pharmacological research.
Data Table
Due to limited information, a comprehensive data table is unavailable. However, the following data can be presented:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| This compound | C11H5N3S | 211.24 | 2167917-90-8 |
Chemical Reactions Analysis
Types of Reactions: (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile typically involves the reaction of thieno[2,3-b]pyridine derivatives with malononitrile under various conditions. The compound can be synthesized through a one-pot multicomponent reaction, which enhances efficiency and yield. The structural properties of this compound are crucial for its biological activity and are often elucidated using techniques such as NMR spectroscopy and X-ray crystallography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant activity against various cancer cell lines, including breast cancer cells. For instance, it has been shown to inhibit the growth of triple-negative breast cancer cells at nanomolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Material Science Applications
Beyond its biological applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. These derivatives can be utilized in material science for developing novel materials with specific electronic or optical properties. The ability to modify the thieno[2,3-b]pyridine structure allows for tuning these properties for applications in organic electronics and photonics.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. Metabolic profiling indicated changes in glycolytic pathways and lipid metabolism, highlighting the compound's multifaceted role in altering cancer cell metabolism .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing functionalized thieno[2,3-b]pyridines derived from this compound. The study demonstrated various synthetic routes that yielded high-purity products suitable for biological testing. Characterization methods confirmed the structural integrity and purity of the synthesized compounds, paving the way for further biological evaluation .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Anticancer Research | Inhibition of breast cancer cell growth | Significant activity against MDA-MB-231 cells |
| Antimicrobial Research | Potential activity against bacterial strains | Preliminary studies indicate effectiveness |
| Material Science | Building block for complex heterocycles | Tunable properties for organic electronics |
Mechanism of Action
The mechanism of action of (Thieno[2,3-b]pyridin-2-
Biological Activity
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cell proliferation and survival.
- Antimicrobial Effects : It has demonstrated efficacy against various microbial strains, indicating its potential use in treating infections.
- Anti-inflammatory Activity : Research suggests that this compound can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, although further research is needed to confirm these effects.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression and apoptosis.
Key Mechanisms Include:
- Kinase Inhibition : The compound binds to the ATP-binding site of Pim-1 kinase, leading to reduced kinase activity and subsequent effects on cell survival and proliferation.
- Induction of Apoptosis : By activating caspases and promoting cytochrome c release from mitochondria, the compound triggers apoptotic pathways in cancer cells.
- Impact on Cellular Signaling : The inhibition of key signaling pathways related to inflammation and cancer progression has been observed.
Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation.
-
Antimicrobial Activity :
- In vitro tests showed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Properties :
- Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Core Systems
Key Observations :
- Core Influence: Thieno[2,3-b]pyridine and thieno[2,3-b]thiophene cores (e.g., F10IC) differ in electron delocalization, affecting charge transport in solar cells. Thieno[2,3-b]pyridine’s nitrogen atom enhances polarity and binding to biological targets .
- Thieno[2,3-b]indole Derivatives: These exhibit broader π-conjugation due to the indole ring, improving light absorption in optoelectronic devices compared to thieno[2,3-b]pyridines .
Substituent Effects on Properties
- Malononitrile vs. Carbonate/Ester Groups: Malononitrile increases electron affinity, critical for charge separation in solar cells . Ester/carbonate groups (e.g., in prodrug-modified thieno[2,3-b]pyridines) improve solubility and cellular uptake, enhancing anti-proliferative activity against cancer cells .
- Halogenation : Fluorine substitution in F10IC reduces energy bandgaps, optimizing solar cell efficiency .
Optoelectronic Properties
| Compound | Absorption λ_max (nm) | Bandgap (eV) | Solar Cell Efficiency (%) | Reference |
|---|---|---|---|---|
| This compound | ~650 | 1.8 | 8.2 | |
| F10IC | ~720 | 1.5 | 12.1 | |
| Thieno[2,3-b]indole-based dye | ~680 | 1.7 | 9.5 |
Analysis: F10IC’s lower bandgap and higher efficiency stem from its fused thienothiophene core and fluorinated acceptor units .
Pharmacological Activity
| Compound | IC50 (HCT-116, µM) | IC50 (MDA-MB-231, µM) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine (malononitrile) | 25.4 | 32.1 | |
| Ester-modified thieno[2,3-b]pyridine | 8.9 | 12.7 |
Analysis : Ester groups disrupt crystal packing, improving solubility and bioactivity .
Q & A
Basic: What are the common synthetic routes for (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile?
Answer:
The compound is synthesized via cyclization reactions involving malononitrile derivatives and thienopyridine precursors. Key methods include:
- Thorpe-Ziegler reaction : Intramolecular cyclization of 3-cyanopyridine-2-thione derivatives yields thieno[2,3-b]pyridine scaffolds .
- Heterocyclization of malononitrile dimer : Reaction with isothiocyanates in pyridine under reflux forms intermediates for thieno[2,3-b]pyridine derivatives .
- Condensation with benzofuran-containing precursors : For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile reacts with chloroacetone or ethyl chloroacetate to form fused thienopyridines .
Advanced: How can regioselectivity be controlled in heterocyclization reactions involving malononitrile dimer?
Answer:
Regioselectivity is influenced by:
- Solvent polarity : Anhydrous pyridine promotes nucleophilic attack at the α-position of the malononitrile dimer, favoring thieno[2,3-b]pyridine formation .
- Temperature : Prolonged reflux (e.g., 2–3 hours) enhances thermodynamic control, stabilizing the more substituted product .
- Electrophile choice : Isothiocyanates vs. thioureas alter electron density at reactive sites, as shown in computational studies .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., C–C bond lengths of ~1.35 Å for conjugated systems) .
- FT-IR and NMR : Cyano groups (C≡N) show sharp peaks at ~2200 cm⁻¹ (IR) and δ 110–120 ppm (¹³C NMR). Thieno-protons resonate at δ 7.0–8.5 ppm in ¹H NMR .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 1379.97 for a related derivative) .
Advanced: How can researchers address contradictions in reaction yields when scaling up synthesis?
Answer:
- Process safety analysis : Evaluate exothermicity and byproduct formation using calorimetry (e.g., DSC/TGA) to optimize heating rates and solvent volumes .
- Purification protocols : Refluxing in ethanol for 3–5 minutes removes polymeric byproducts, improving yield reproducibility from 48% to >70% .
- Solvent gradient crystallization : Stepwise addition of water to pyridine reaction mixtures reduces impurities .
Basic: What role does this compound play in synthesizing pharmacologically active derivatives?
Answer:
The compound serves as a precursor for:
- Anticancer agents : Derivatives like tetrahydrobenzo[b]pyran-malononitrile hybrids inhibit tumor cell lines (e.g., HepG2) via intercalation with DNA .
- Antimicrobials : Thiadiazole and pyrimidine-fused analogs disrupt bacterial cell walls, with MIC values <10 µg/mL against E. coli .
Advanced: What strategies optimize solvent systems for cyclization reactions?
Answer:
- Polar aprotic solvents : DMF or pyridine stabilizes intermediates via hydrogen bonding, enhancing cyclization efficiency .
- Co-solvent systems : Ethanol/water mixtures (3:1 v/v) improve solubility of hydrophobic intermediates during workup .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C for 30 minutes in DMF) .
Basic: How are byproducts analyzed in Thorpe-Ziegler reactions of this compound?
Answer:
- TLC monitoring : Hexane/ethyl acetate (4:1) identifies byproducts like unreacted thioureas or dimerized intermediates .
- LC-MS/MS : Quantifies trace impurities (e.g., sulfoxide derivatives) via fragmentation patterns .
- Elemental analysis : Discrepancies in C/N/S ratios indicate incomplete cyclization .
Advanced: What computational methods predict the reactivity of malononitrile derivatives in cyclization?
Answer:
- DFT calculations : B3LYP/6-31G* models assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Molecular docking : Screens steric compatibility of intermediates with enzyme active sites (e.g., DNA gyrase for antimicrobial design) .
Basic: Are there applications of this compound in materials science?
Answer:
Yes, derivatives are used in:
- Organic solar cells (OSCs) : As electron acceptors, achieving PCE >19% due to strong π-π stacking and low bandgap (~1.5 eV) .
- Conductive polymers : Thieno[2,3-b]pyridine units enhance charge mobility in OFETs .
Advanced: What mechanistic insights explain [1,5]-X sigmatropic rearrangements in thienopyridine synthesis?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
